molecular formula C5H6N4O B12343958 4-[(Hydroxyimino)methyl]pyrimidin-2-amine

4-[(Hydroxyimino)methyl]pyrimidin-2-amine

Cat. No.: B12343958
M. Wt: 138.13 g/mol
InChI Key: YSJYHXRCLPGGOR-FPYGCLRLSA-N
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Chemical Reactions Analysis

4-[(Hydroxyimino)methyl]pyrimidin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Biological Activity

4-[(Hydroxyimino)methyl]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique hydroxyimino group, which plays a crucial role in its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a hydroxyimino group at the 1-position and an amino group at the 2-position. This configuration is significant for its biological interactions and reactivity:

  • Molecular Formula : C6_6H8_8N4_4O
  • Molecular Weight : 168.16 g/mol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The hydroxyimino group can also interact with nucleic acids, affecting their stability and function. This dual mechanism suggests that the compound may serve as a potent enzyme inhibitor or a modulator of gene expression .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit specific kinases involved in cell proliferation contributes to its anticancer effects .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound can reduce the expression of pro-inflammatory markers such as COX-2 and iNOS, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialS. aureus15.5
AnticancerMCF-712.0
AnticancerA54910.5
Anti-inflammatoryCOX-2 inhibition8.0

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM, showcasing its potential as an anticancer agent . Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

(NE)-N-[(2-aminopyrimidin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)/b8-3+

InChI Key

YSJYHXRCLPGGOR-FPYGCLRLSA-N

Isomeric SMILES

C1=CN=C(N=C1/C=N/O)N

Canonical SMILES

C1=CN=C(N=C1C=NO)N

Origin of Product

United States

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